molecular formula C15H16O B6370944 5-(4-Ethylphenyl)-2-methylphenol CAS No. 1261962-13-3

5-(4-Ethylphenyl)-2-methylphenol

Cat. No.: B6370944
CAS No.: 1261962-13-3
M. Wt: 212.29 g/mol
InChI Key: LTINPZPPJDCZMF-UHFFFAOYSA-N
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Description

5-(4-Ethylphenyl)-2-methylphenol is a phenolic compound featuring a methyl group at the ortho position (C2) and a 4-ethylphenyl substituent at the para position (C5) relative to the hydroxyl group. For instance, phenolic derivatives with alkyl or aryl groups are often studied for their antioxidant properties or as intermediates in drug synthesis .

Properties

IUPAC Name

5-(4-ethylphenyl)-2-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-3-12-5-8-13(9-6-12)14-7-4-11(2)15(16)10-14/h4-10,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTINPZPPJDCZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683713
Record name 4'-Ethyl-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261962-13-3
Record name 4'-Ethyl-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the metal-free synthesis of isoxazoles, which can be adapted for the preparation of phenolic compounds .

Industrial Production Methods

Industrial production of 5-(4-Ethylphenyl)-2-methylphenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylphenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the phenolic group to a quinone structure.

    Reduction: Reduction reactions can convert the phenolic group to a hydroxy group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of halogenated or nitrated phenols.

Scientific Research Applications

5-(4-Ethylphenyl)-2-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Ethylphenyl)-2-methylphenol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. In biological systems, it may exert antioxidant effects by scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Structural Analogues

Compound Name Core Structure Substituents (Positions) Molecular Weight Key Properties/Applications Reference
5-(4-Ethylphenyl)-2-methylphenol Phenol –CH₃ (C2), –C₆H₄C₂H₅ (C5) ~212.28* Antioxidant potential, drug intermediate Inferred
5-Ethyl-2-methoxy-4-(1-methylpropyl)phenol Phenol –OCH₃ (C2), –C₆H₄C₂H₅ (C5) ~236.34 Fragrance, pharmaceutical intermediate
(E)-2-[(4-Ethoxyphenylimino)methyl]-4-methoxyphenol Phenol-Schiff base –CH=N–C₆H₄OCH₂CH₃ (C2), –OCH₃ (C4) ~285.31 Coordination chemistry, crystallography
5-(4-Ethylphenyl)pyrimidin-2-ol Pyrimidine –OH (C2), –C₆H₄C₂H₅ (C5) 200.24 Bioactive heterocyclic compound

*Calculated based on formula C₁₅H₁₆O.

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